molecular formula C28H46N7O17P3S B1245529 cyclohexane-1-carbonyl-CoA CAS No. 5960-12-3

cyclohexane-1-carbonyl-CoA

Cat. No. B1245529
CAS RN: 5960-12-3
M. Wt: 877.7 g/mol
InChI Key: QRSKGVRHSLILFG-TYHXJLICSA-N
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Description

Cyclohexane derivatives are fundamental in organic chemistry and have diverse applications in materials science, pharmaceuticals, and biochemistry. Their interactions with CoA are particularly relevant in biochemical processes, where they may play roles in metabolic pathways.

Synthesis Analysis

Research on the synthesis of cyclohexane derivatives includes novel methodologies for creating complex structures. For instance, a study describes the synthesis of cyclohexane-fused isocoumarins via a cationic Pd(II)-catalyzed cascade cyclization reaction, highlighting the versatility of cyclohexane frameworks in synthesizing heterocyclic compounds (Zhang, Han, & Lu, 2016).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can significantly influence their reactivity and properties. Studies on the electron diffraction of 1,2 cyclohexanedione vapor suggest the presence of a predominant enol form, indicating the impact of molecular structure on the stability and behavior of cyclohexane derivatives (Shen, Trætteberg, & Samdal, 2009).

Chemical Reactions and Properties

Cyclohexane derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the conversion of benzoyl-CoA with benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase under anoxic conditions produces nonaromatic products, illustrating the enzymatic transformation capabilities of these compounds (Boll et al., 2000).

Physical Properties Analysis

The study of physical properties, such as thermal stability and crystalline structure, is crucial for understanding the behavior of cyclohexane derivatives. Research on the thermal stabilities of brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane reveals the sensitivity of these compounds to temperature and their potential environmental impact (Arsenault et al., 2008).

Chemical Properties Analysis

The chemical properties of cyclohexane derivatives, including reactivity and interaction with other molecules, are a focus of ongoing research. Studies on the selective oxidation of cyclohexane using CoAPO-5 molecular sieves in supercritical carbon dioxide highlight the catalytic potential of these compounds for industrial applications (Zhang et al., 2005).

Scientific Research Applications

1. Enzymatic Conversion in Anaerobic Bacteria

Cyclohexane-1-carbonyl-CoA plays a role in the enzymatic conversion processes within certain bacteria. For instance, enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase catalyze the first steps of benzoyl-CoA conversion under anoxic conditions in bacteria like Thauera aromatica. This process leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, a key intermediate in this enzymatic pathway (Boll et al., 2000).

2. Novel Anaerobic Degradation Pathways

Cyclohexane-1-carbonyl-CoA is involved in novel anaerobic degradation pathways in bacteria. For example, the activation of cyclohexane carboxylic acid to cyclohexanoyl-CoA and its subsequent conversion to cyclohex-1-ene-1-carboxyl-CoA in certain bacteria signifies its role in the catabolic pathways of aromatic compounds. This indicates a link between cyclohexane-1-carbonyl-CoA metabolism and the broader aromatic compound degradation pathways in these microorganisms (Kung et al., 2014).

3. Involvement in Syntrophic Metabolism

Research has shown that cyclohexane-1-carbonyl-CoA is part of the metabolic processes in syntrophic bacteria. Specifically, enzymes that metabolize cyclohex-1,5-diene carboxyl-CoA to acetyl-CoA in Syntrophus aciditrophicus highlight the versatility and efficiency of cyclohexane-1-carbonyl-CoA in syntrophic carbon and electron flow. This demonstrates its significant role in the efficient conversion of organic carbon to methane in various environments (James et al., 2019).

4. Role in Cyclohexane Degradation

Cyclohexane-1-carbonyl-CoA also plays a role in the degradation of cyclohexane, a recalcitrant compound. Studies have identified bacteria with cyclohexane-degrading abilities, suggesting that cyclohexane-1-carbonyl-CoA is involved in the biological removal of cyclohexane and other recalcitrant hydrocarbons (Lee & Cho, 2008).

5. Synthesis of Bioactive Molecules

Cyclohexane-1-carbonyl-CoA derivatives are key structural precursors in the synthesis of various bioactive molecules. These include heterocycles and natural products with a range of biological activities such as anti-viral, anti-bacterial, and anti-cancer properties. This highlights the compound's significance in pharmaceutical research and development (Sharma, Kumar, & Das, 2020).

Safety And Hazards

Cyclohexane, a component of cyclohexane-1-carbonyl-CoA, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKGVRHSLILFG-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975010
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexane-1-carbonyl-CoA

CAS RN

5960-12-3
Record name Coenzyme A, S-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5960-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANECARBOXYL-COENZYME A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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